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molecular formula C9H9NO2 B8454108 Ethoxy-5-hydroxybenzonitrile

Ethoxy-5-hydroxybenzonitrile

Cat. No. B8454108
M. Wt: 163.17 g/mol
InChI Key: OFBPPUWWTOVGCT-UHFFFAOYSA-N
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Patent
US07098207B2

Procedure details

40.02 g of 5-benzyloxy-2-ethoxybenizonitrile (158 mmol) (example 32A) and 5% Pd/C (4.0 g) are initially charged in 1 l of methanol. The mixture is then hydrogenated under an atmosphere of hydrogen (1 atm) for about 4 h. The mixture is filtered through kieselguhr and evaporated and the crystalline residue is dried under reduced pressure.
Name
5-benzyloxy-2-ethoxybenizonitrile
Quantity
40.02 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:17][CH2:18][CH3:19])=[C:13]([CH:16]=1)[C:14]#[N:15])C1C=CC=CC=1>CO.[Pd]>[CH2:18]([O:17][C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:16][C:13]=1[C:14]#[N:15])[CH3:19]

Inputs

Step One
Name
5-benzyloxy-2-ethoxybenizonitrile
Quantity
40.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C#N)C1)OCC
Name
Quantity
1 L
Type
solvent
Smiles
CO
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the crystalline residue is dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OC1=C(C#N)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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